Cas no 144089-96-3 (5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine)

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 化学的及び物理的性質
名前と識別子
-
- 5'-O-DMT-N2-ISOBUTYRYL-2'-FLUORO-2'-DEOXYGUANOSINE
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- HG1082
- 5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-N2-isobutyryl-2'-deoxyguanosine
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide
- MFCD15145247
- N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- 144089-96-3
- C35H36FN5O7
- DTXSID701120004
- 5''-O-(4,4''-Dimethoxytrityl)-2''-fluoro-N2-isobutyryl-2''-deoxyguanosine
- 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]-2a(2)-deoxy-2a(2)-fluoro-N-(2-methyl-1-oxopropyl)guanosine
- CS-0172983
- N-{9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide
- SCHEMBL18797904
- Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-N-(2-methyl-1-oxopropyl)-
- AKOS027336567
- N-{9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide
- AS-74588
- 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine
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- MDL: MFCD15145247
- インチ: 1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1
- InChIKey: QQQXVSXVBFQISZ-UNVYQVKTSA-N
- ほほえんだ: F[C@H]1[C@H](N2C=NC3C(NC(NC(C(C)C)=O)=NC2=3)=O)O[C@H](COC(C2C=CC=CC=2)(C2C=CC(=CC=2)OC)C2C=CC(=CC=2)OC)[C@H]1O
計算された属性
- せいみつぶんしりょう: 657.25987667g/mol
- どういたいしつりょう: 657.25987667g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 48
- 回転可能化学結合数: 11
- 複雑さ: 1110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 146
じっけんとくせい
- 色と性状: White to Yellow Solid
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D754530-10g |
Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-N-(2-methyl-1-oxopropyl)- |
144089-96-3 | 97% | 10g |
$495 | 2024-06-08 | |
Ambeed | A549235-100mg |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |
144089-96-3 | 97% | 100mg |
$42.0 | 2025-02-25 | |
Ambeed | A549235-5g |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |
144089-96-3 | 97% | 5g |
$243.0 | 2025-02-25 | |
abcr | AB350792-1 g |
5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-N2-isobutyryl-2'-deoxyguanosine, 98%; . |
144089-96-3 | 98% | 1 g |
€150.60 | 2023-07-19 | |
Ambeed | A549235-250mg |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |
144089-96-3 | 97% | 250mg |
$61.0 | 2025-02-25 | |
Alichem | A019121319-5g |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |
144089-96-3 | 97% | 5g |
1,113.00 USD | 2021-06-16 | |
TRC | D826555-100mg |
5'-O-Dmt-N2-Isobutyryl-2'-Fluoro-2'-Deoxyguanosine |
144089-96-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
TRC | D826555-50mg |
5'-O-Dmt-N2-Isobutyryl-2'-Fluoro-2'-Deoxyguanosine |
144089-96-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
Ambeed | A549235-1g |
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |
144089-96-3 | 97% | 1g |
$75.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR527-1g |
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine |
144089-96-3 | 97% | 1g |
3477CNY | 2021-05-07 |
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosineに関する追加情報
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine (CAS No. 144089-96-3): A Comprehensive Overview
5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine (CAS No. 144089-96-3) is a sophisticated nucleoside analog that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, which include a 2'-fluoro substitution and an N2-isobutyryl group, making it a valuable tool in the development of novel therapeutic agents and diagnostic tools.
The 2'-fluoro modification in the ribose sugar moiety of 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine confers enhanced stability and resistance to enzymatic degradation, which are critical properties for nucleoside-based drugs. This modification also influences the hybridization properties of the nucleoside, potentially enhancing its binding affinity to target sequences in nucleic acids.
The N2-isobutyryl group, on the other hand, plays a crucial role in modulating the biological activity of the compound. This acyl group can affect the conformational flexibility and hydrogen bonding capabilities of the guanine base, thereby influencing its interactions with various biomolecules. The combination of these structural modifications makes 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine a versatile platform for exploring new therapeutic applications.
In recent years, significant progress has been made in understanding the potential applications of 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine. One notable area of research is its use in antisense therapy. Antisense oligonucleotides (ASOs) are short, synthetic DNA or RNA molecules designed to bind to specific mRNA sequences, thereby inhibiting gene expression. The 2'-fluoro modification in 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine enhances the stability and binding affinity of ASOs, making them more effective in targeting disease-causing genes.
Another promising application of 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine is in the development of small interfering RNA (siRNA) therapeutics. siRNAs are double-stranded RNA molecules that can silence specific genes by inducing RNA interference (RNAi). The N2-isobutyryl group in 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine can improve the pharmacokinetic properties of siRNAs, such as their stability and cellular uptake, thereby enhancing their therapeutic potential.
Beyond therapeutic applications, 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine has also been explored for its diagnostic potential. In particular, it has been used in the development of fluorescent probes for detecting specific nucleic acid sequences. The Dmt (dimethoxytrityl) protecting group at the 5' position can be selectively removed under mild conditions, allowing for precise control over the labeling process. This property makes 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine an attractive choice for designing highly sensitive and specific diagnostic assays.
The synthesis of 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine involves a series of well-defined chemical reactions. The starting material is typically 9-(β-D-arabinofuranosyl)guanine (Ara-G), which undergoes a series of modifications to introduce the N2-isobutyryl, Dmt, and 2'-fluoro groups. The final product is obtained through a combination of protection-deprotection steps and purification techniques, ensuring high purity and yield.
In conclusion, 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine (CAS No. 144089-96-3) is a multifaceted compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features make it an ideal candidate for developing novel therapeutic agents, diagnostic tools, and research reagents. As ongoing research continues to uncover new insights into its properties and applications, 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine is poised to play a significant role in advancing our understanding and treatment of various diseases.
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